1-(2,2-Difluoroethoxy)-2-nitrobenzene
Overview
Description
1-(2,2-Difluoroethoxy)-2-nitrobenzene, commonly known as DFN, is a chemical compound that has been widely used in scientific research. It is a nitroaromatic compound that is used as a building block in the synthesis of various organic compounds. DFN has gained significant attention due to its unique properties, making it a valuable tool in scientific research.
Scientific Research Applications
Photophysics and Photochemistry
The study of nitrobenzene, a related compound to 1-(2,2-Difluoroethoxy)-2-nitrobenzene, reveals complex photophysics and photochemistry. It involves understanding the main decay paths after UV absorption, including fluorescence and phosphorescence emission, triplet quantum yield, and photoisomerization mechanisms (A. Giussani & G. Worth, 2017).
Environmental Degradation
Nitrobenzene, similar in structure to this compound, is a significant environmental pollutant. Research on its degradation using zerovalent iron (Fe0) in synthetic wastewater has provided insights into environmentally friendly methods for treating such pollutants (R. Mantha et al., 2001).
Synthesis of Complex Compounds
Research into the gold-catalyzed synthesis of azacyclic compounds through a redox/cycloaddition cascade on 1-alkynyl-2-nitrobenzenes, which are structurally related to this compound, has been demonstrated. This synthesis process can produce complex azacyclic compounds stereoselectively (Appaso M Jadhav et al., 2011).
Electron Attachment Studies
Studies on nitrobenzene derivatives, including electron transmission spectroscopy and dissociative electron attachment spectroscopy, offer insights into the behavior of similar compounds like this compound. These studies help understand the energies of electron attachment and the formation of negative ions (N. Asfandiarov et al., 2007).
Supramolecular Chemistry
Research into the luminescent zinc(II) complex demonstrates the selective inclusion of nitrobenzene in solution and vapor phase. This study provides a basis for understanding similar interactions and inclusion phenomena in related compounds (S. Das & P. K. Bharadwaj, 2006).
Biodegradation of Nitroarenes
Studies on nitrobenzene dioxygenase from Comamonas sp. strain JS765 provide insights into the biodegradation of nitroarenes. This research is vital for understanding the microbial degradation pathways of similar compounds like this compound (R. Friemann et al., 2005).
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-4-2-1-3-6(7)11(12)13/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBPOWLRKHSHPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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